molecular formula C10H14ClO4P B107866 (2-chlorophenyl) diethyl phosphate CAS No. 16462-86-5

(2-chlorophenyl) diethyl phosphate

Cat. No.: B107866
CAS No.: 16462-86-5
M. Wt: 264.64 g/mol
InChI Key: APOXHPYVMRKTKO-UHFFFAOYSA-N
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Description

(2-chlorophenyl) diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphoric acid esterified with o-chlorophenyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, o-chlorophenyl diethyl ester typically involves the esterification of phosphoric acid with o-chlorophenol and diethyl alcohol. The reaction can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions. Commonly, the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, o-chlorophenyl diethyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl) diethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohols.

    Substitution: The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts, water, and heat.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Phosphoric acid, o-chlorophenol, and diethyl alcohol.

    Substitution: Substituted phosphoric acid esters.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(2-chlorophenyl) diethyl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, o-chlorophenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, phenyl diethyl ester
  • Phosphoric acid, o-methylphenyl diethyl ester
  • Phosphoric acid, p-chlorophenyl diethyl ester

Uniqueness

(2-chlorophenyl) diethyl phosphate is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

16462-86-5

Molecular Formula

C10H14ClO4P

Molecular Weight

264.64 g/mol

IUPAC Name

(2-chlorophenyl) diethyl phosphate

InChI

InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

APOXHPYVMRKTKO-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1Cl

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1Cl

16462-86-5

Origin of Product

United States

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